Aqueous Solubility Advantage Conferred by the 2-Substituted Thiomorpholine-1,1-Dioxide Scaffold
The target compound exhibits significantly higher aqueous solubility than its non-oxidized analog N-[2-(thiomorpholin-2-yl)ethyl]acetamide. The thiomorpholine-1,1-dioxide core has a logP of -1.45, while the non-oxidized thiomorpholine is predicted to have a logP around 0.5 . The 2-ethylacetamide substituent on the dioxide scaffold is expected to maintain a logP below 0, while the same substituent on the non-oxidized scaffold would yield a logP above 1. This translates to an estimated >5-fold increase in aqueous solubility for the target compound .
| Evidence Dimension | Predicted logP and relative aqueous solubility |
|---|---|
| Target Compound Data | Predicted logP < 0 (based on thiomorpholine-1,1-dioxide core logP -1.45 + ethylacetamide contribution) |
| Comparator Or Baseline | N-[2-(thiomorpholin-2-yl)ethyl]acetamide: predicted logP > 1 |
| Quantified Difference | Estimated >5-fold higher aqueous solubility for target compound |
| Conditions | In silico prediction based on fragment-based logP contributions; core logP data from ChemSrc |
Why This Matters
Higher aqueous solubility directly impacts formulation flexibility, reducing the need for co-solvents and improving solution-phase assay compatibility, which is critical for in vitro biochemical and cellular screening workflows.
